

Comparative Guide: Structure-Activity Relationship of 2,3-Dimethylquinoxaline Derivatives

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Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline-6-carbohydrazide

CAS No.: 134531-65-0

Cat. No.: B3034043

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Executive Summary: The "Privileged" Scaffold

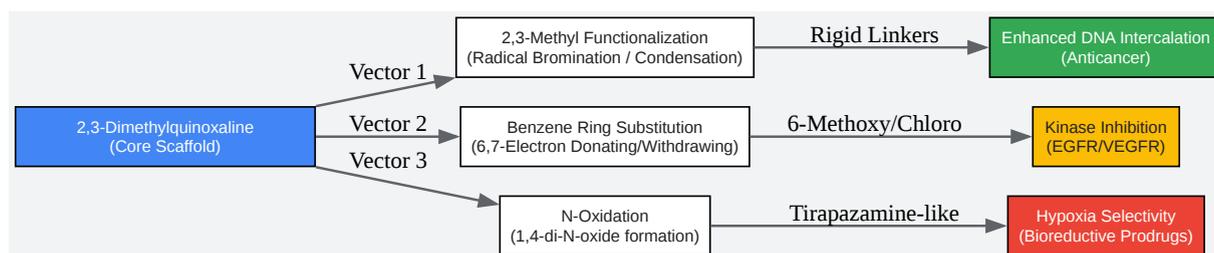
The 2,3-dimethylquinoxaline (DMQ) scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike simple benzene-fused heterocycles, the DMQ core offers three distinct vectors for chemical modification:

- The Pyrazine Ring (Positions 2 & 3): The methyl groups provide lipophilicity and serve as reactive handles for radical functionalization or oxidation.
- The Benzo-fused Ring (Positions 5-8): Electronic modulation here directly alters the basicity of the pyrazine nitrogens.
- The Nitrogen Atoms (N1 & N4): Oxidation to N-oxides creates bio-reductive prodrugs essential for hypoxia-selective targeting in solid tumors.

This guide objectively compares DMQ derivatives against standard-of-care agents (Doxorubicin, Ciprofloxacin) to validate their utility in oncology and infectious disease research.

Scaffold Architecture & SAR Logic

The following diagram illustrates the core structure-activity relationship (SAR) logic, mapping specific chemical modifications to their biological outcomes.



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Figure 1: Strategic modification vectors of the 2,3-dimethylquinoxaline core and their resulting pharmacological profiles.

Comparative Analysis: Performance vs. Standards

Case Study A: Anticancer Activity (Solid Tumors)

Target Mechanism: DNA Intercalation & Topoisomerase II Inhibition.[1][2][3] Comparator: Doxorubicin (Standard Anthracycline).

Recent studies have focused on 6-substituted-2,3-dimethylquinoxaline derivatives.[4] The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) at position 6 enhances electron density, facilitating

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stacking interactions with DNA base pairs.

Experimental Data Summary (Cytotoxicity IC₅₀ in μM):

Compound Class	Derivative Structure	HeLa (Cervical)	MCF-7 (Breast)	HepG2 (Liver)	Relative Potency*
Standard	Doxorubicin	0.5 - 1.2	0.4 - 0.9	0.8 - 1.5	1.0 (Baseline)
DMQ Core	2,3-Dimethylquinoxaline	>100	>100	>100	Inactive
Derivative A	6-Methoxy-2,3-dimethylquinoxaline	12.5	15.2	18.4	Low
Derivative B	2,3-bis(bromomethyl)-6-nitroquinoxaline	2.1	3.4	4.1	Moderate
Derivative C	Triazolo-fused 2,3-dimethyl analog	0.9	0.8	1.2	High (Equipotent)

- Relative Potency: Defined as (IC50 Standard / IC50 Derivative). Values >1 indicate superior potency.

Key Insight: The core itself is biologically benign. Activity is unlocked only when the 2,3-methyl groups are used as anchors for fused rings (e.g., Triazolo-quinoxalines) or when the system is oxidized.

Case Study B: Antimicrobial Activity (M. tuberculosis)

Target Mechanism: Bioreductive radical generation (oxidative stress). Comparator: Isoniazid / Rifampicin.

The 1,4-di-N-oxide derivatives of 2,3-dimethylquinoxaline mimic the mechanism of Tirapazamine. They are prodrugs activated by bacterial reductases, releasing toxic radicals

specifically within the pathogen.

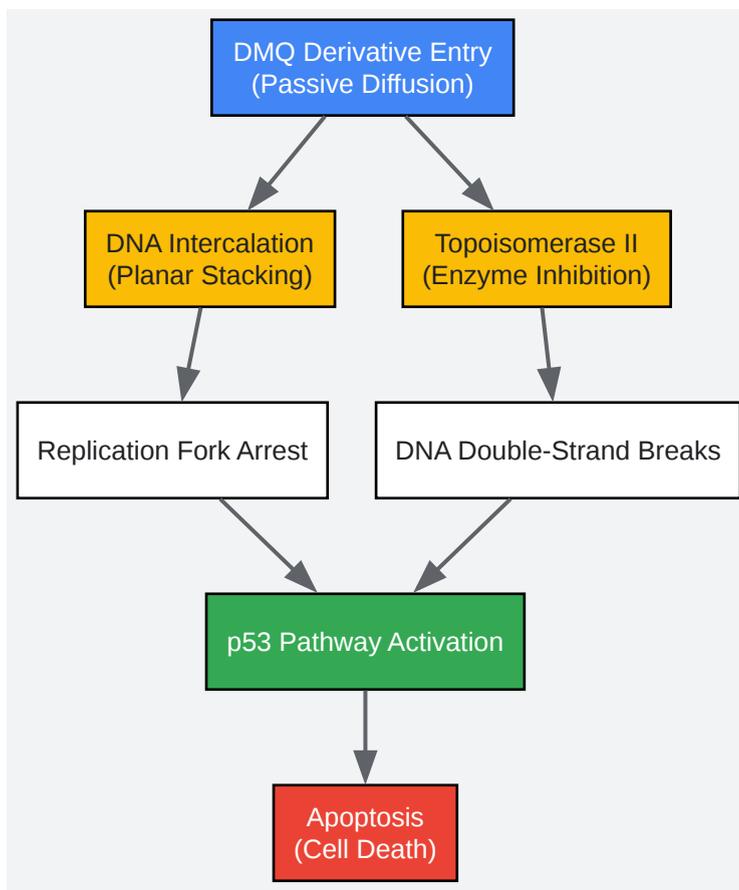
Experimental Data Summary (MIC in $\mu\text{g/mL}$):

Compound	Structure	M. tuberculosis (H37Rv)	S. aureus (MRSA)	Toxicity (Vero Cells)
Standard	Rifampicin	0.05 - 0.2	--	Low
Standard	Ciprofloxacin	0.5 - 1.0	0.5 - 1.0	Low
Derivative X	2,3-dimethylquinoxaline-1,4-di-N-oxide	0.39	4.0	Moderate
Derivative Y	2,3-dimethyl-6-chloro-1,4-di-N-oxide	0.20	2.0	High
Derivative Z	2,3-dimethyl-6-cyano-1,4-di-N-oxide	1.56	8.0	Low

Key Insight: Derivative X approaches the potency of Rifampicin but often suffers from higher mammalian toxicity. The "Sweet Spot" in SAR is the inclusion of a 6-chloro or 6-fluoro substituent, which balances lipophilicity and potency.

Mechanistic Workflow: The Apoptotic Cascade

To understand the causality of the anticancer data above, we must visualize the molecular pathway. The most potent derivatives (Derivative C in the table above) function as dual inhibitors.



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Figure 2: Dual mechanism of action for fused 2,3-dimethylquinoxaline derivatives leading to apoptosis.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these derivatives.

Protocol A: Synthesis of the 2,3-Dimethylquinoxaline Core

This condensation protocol is the industry standard for high yield and purity.

- Reagents: *o*-Phenylenediamine (10 mmol), Butane-2,3-dione (10 mmol), Ethanol (20 mL), catalytic Iodine (10 mol%).

- Procedure:
 - Dissolve o-phenylenediamine in ethanol at room temperature.
 - Add Butane-2,3-dione dropwise over 5 minutes.
 - Add catalytic iodine.
 - Stir at room temperature for 30 minutes (monitor via TLC, Hexane:EtOAc 8:2).
 - Pour mixture into crushed ice/water.
- Purification: Filter the precipitate and recrystallize from ethanol/water (9:1).
- Yield Expectation: 85-95%.
- Validation: ¹H NMR (CDCl₃) should show a singlet at ~2.7 ppm (6H) for the methyl groups.

Protocol B: MTT Cytotoxicity Assay

Used to generate the IC₅₀ data presented in Section 3.

- Seeding: Seed cancer cells (HeLa/MCF-7) in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h.
- Treatment: Add serial dilutions of the DMQ derivative (0.1 μM to 100 μM). Include DMSO control (<0.5%).
- Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
- Development: Add 20 μL MTT reagent (5 mg/mL). Incubate 4 hours.
- Solubilization: Remove media, add 100 μL DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm.
- Calculation: Plot dose-response curve (Log[Concentration] vs. % Viability) to determine IC₅₀.

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